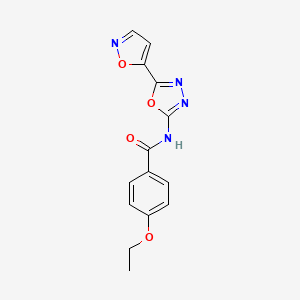

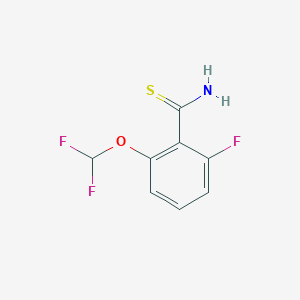

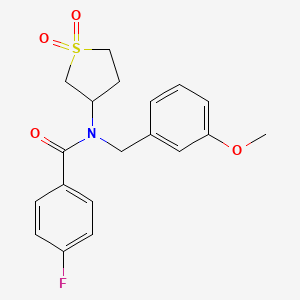

![molecular formula C20H19N3O2S B2766931 2-[(3-Cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide CAS No. 670272-87-4](/img/structure/B2766931.png)

2-[(3-Cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[(3-Cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide” is a complex organic molecule . It has various molecular formulas depending on its specific structure .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids were synthesized by the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular formula . Detailed properties such as melting point, boiling point, and density would require specific experimental data .Wissenschaftliche Forschungsanwendungen

Structural Aspects and Fluorescence Properties

The structural aspects of amide-containing isoquinoline derivatives have been studied, with findings on their capability to form gels and crystalline solids upon treatment with different acids. This research illustrates the versatility of these compounds in forming various structures, which could be applicable in material science, for example, in creating responsive or smart materials. Additionally, some of these compounds have been found to exhibit fluorescence properties, suggesting potential applications in optical materials or sensors. The study of their structural characteristics and fluorescence behavior under different conditions can offer insights into designing novel materials with specific optical properties (Karmakar et al., 2007).

Synthesis of Quinoline Derivatives

The facile synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives has been reported, showcasing the chemical reactivity and potential for creating a variety of quinoline-based compounds. These derivatives were synthesized through reactions involving cyclohexanone and 2-benzylidenemalononitrile in the presence of ammonium acetate. The study also touches on the antimicrobial activity of selected derivatives, hinting at the potential for developing new antimicrobial agents from quinoline derivatives (Elkholy & Morsy, 2006).

Luminescent Materials and Corrosion Inhibitors

Research on dihydrothieno[2,3-c] isoquinolines as luminescent materials and corrosion inhibitors has opened new avenues for the application of these compounds in industrial applications. The synthesis and characterization of substituted 3-methylsulfanyl-7-acetyl-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinolines and their behavior as corrosion inhibitors on mild steel in sulfuric acid solution showcase their potential in materials science. Their luminescent properties further suggest uses in creating luminescent markers or in optical devices (Marae et al., 2022).

Anticancer and Antioxidant Properties

The synthesis and characterization of new tetrahydroisoquinolines bearing a nitrophenyl group have been explored, with findings on their anticancer activity and antioxidant properties. This research indicates the potential of such compounds in medicinal chemistry, particularly in designing new anticancer drugs. The study highlights the importance of structural modifications to enhance biological activity and the potential therapeutic applications of these compounds (Sayed et al., 2022).

Zukünftige Richtungen

The high binding energy for a similar compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This indicates potential future directions for research involving “2-[(3-Cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide”.

Wirkmechanismus

Target of Action

The primary target of this compound is the enzyme 5-lipoxygenase (5-LOX) . This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses .

Mode of Action

The compound interacts with its target, 5-LOX, by binding to it . The high binding energy suggests a strong interaction between the compound and the enzyme . This interaction could potentially inhibit the activity of 5-LOX, thereby affecting the production of leukotrienes .

Biochemical Pathways

By inhibiting 5-LOX, the compound affects the leukotriene biosynthesis pathway . Leukotrienes are involved in various physiological processes, including inflammation and allergic reactions. Therefore, the inhibition of 5-LOX can lead to a decrease in these responses .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve a reduction in the levels of leukotrienes due to the inhibition of 5-LOX . This could potentially lead to a decrease in inflammation and allergic responses .

Eigenschaften

IUPAC Name |

2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c1-20(2)8-14-18(15(24)9-20)17(12-6-4-3-5-7-12)13(10-21)19(23-14)26-11-16(22)25/h3-7H,8-9,11H2,1-2H3,(H2,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFYKCXWAQPCPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)N)C#N)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

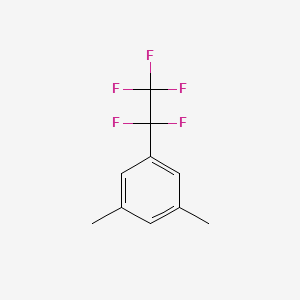

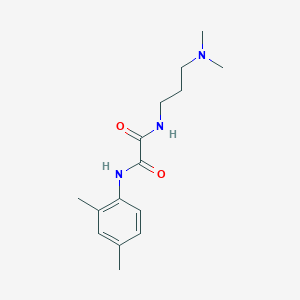

![(E)-2-cyano-N-(4-fluorophenyl)-3-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enamide](/img/structure/B2766858.png)

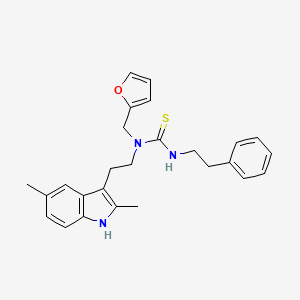

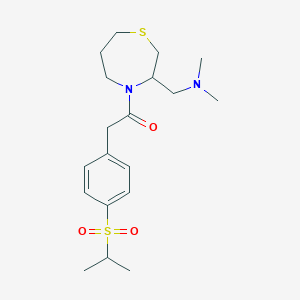

![8-(4-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766859.png)

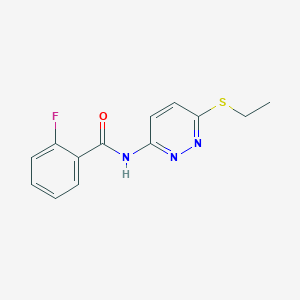

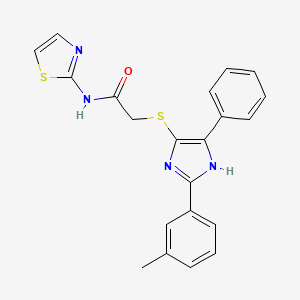

![methyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B2766860.png)

![2-Methyl-N-[2-(prop-2-enoylamino)ethyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B2766865.png)